2-[[2-methoxy-4-[(E)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile
Description
The compound 2-[[2-methoxy-4-[(E)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile features a benzonitrile core linked to a methoxy-substituted phenyl group via a methylene bridge. The phenyl group is further functionalized with an (E)-configured thiazol-5-ylidene moiety bearing a 3-methylanilino substituent and a 4-oxo group. This structure integrates multiple pharmacophoric elements:
- A benzonitrile group, which enhances metabolic stability and binding interactions.
- A methoxy group, influencing lipophilicity and electronic effects.
- A 3-methylanilino substituent, modulating steric and electronic properties.
Synthetic routes for such compounds typically involve condensation reactions between aldehydes and active methylene-containing heterocycles, followed by functional group modifications .
Properties
Molecular Formula |
C26H21N3O3S |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-[[2-methoxy-4-[(E)-[2-(3-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C26H21N3O3S/c1-17-6-5-9-21(12-17)28-26-29-25(30)24(33-26)14-18-10-11-22(23(13-18)31-2)32-16-20-8-4-3-7-19(20)15-27/h3-14H,16H2,1-2H3,(H,28,29,30)/b24-14+ |
InChI Key |
WTFSLSBAKYGYCL-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)OC)/S2 |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4C#N)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHOXY-4-{[(2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE typically involves multiple steps:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidine ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a phenol derivative using methyl iodide in the presence of a base.
Formation of the Benzonitrile Moiety: The benzonitrile group is typically introduced through a nucleophilic substitution reaction involving a halobenzonitrile and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The benzonitrile moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid or amide derivative.
-
Reaction Conditions :
-
Acidic: Concentrated HCl, reflux (110–120°C, 6–8 hours).
-
Basic: NaOH (20% w/v), ethanol/water mixture, 80°C, 4 hours.
-
-
Products :
-
Carboxylic acid : 2-[[2-methoxy-4-[(E)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzoic acid.
-
Amide : Intermediate formation under controlled pH.
-
Electrophilic Substitution on the Thiazole Ring
The thiazole ring participates in electrophilic aromatic substitution (EAS) at the C-2 and C-5 positions due to electron-rich nitrogen and sulfur atoms .
Demethylation of the Methoxy Group
The methoxy group undergoes demethylation to form a phenolic hydroxyl group under strong acidic or oxidative conditions.
-
Reaction Conditions :
-
BBr₃ in DCM, −78°C to RT, 12 hours.
-
HI (57% w/w), reflux, 6 hours.
-
-
Product : 2-[[2-hydroxy-4-[(E)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile.
Nucleophilic Reactions at the Anilino Nitrogen
The 3-methylanilino group participates in nucleophilic substitution or condensation reactions.
| Reaction Type | Conditions | Product |
|---|---|---|
| Diazotization | NaNO₂/HCl, 0–5°C, 30 minutes | Diazonium salt intermediate for coupling reactions. |
| Schiff Base Formation | Aldehyde (e.g., benzaldehyde), ethanol, RT, 4 hours | Imine linkage at the anilino nitrogen. |
Reduction of the Thiazole Ring
Catalytic hydrogenation reduces the thiazole ring to a thiazolidine derivative.
-
Conditions : H₂ (1 atm), Pd/C (10% w/w), ethanol, RT, 12 hours.
-
Product : Saturated thiazolidine ring with retained stereochemistry.
Oxidative Reactions
The compound undergoes oxidation at the methylene bridge or thiazole ring under strong oxidants .
-
Conditions : KMnO₄, H₂O, 80°C, 3 hours.
-
Product :
-
Oxidation of the methylene group to a ketone: 2-[[2-methoxy-4-[(E)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]carbonyl]benzonitrile.
-
Photochemical Reactivity
The conjugated system facilitates [2+2] cycloaddition under UV light .
-
Conditions : UV light (λ = 254 nm), benzene, 24 hours.
-
Product : Cyclobutane adduct formation across the thiazole-phenoxy conjugated double bond .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
-
Major Steps :
-
Loss of methoxy group (~200°C).
-
Thiazole ring degradation (~300°C).
-
Complete carbonization (>400°C).
-
Complexation with Metal Ions
The thiazole nitrogen and nitrile group act as ligands for transition metals .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-[[2-methoxy-4-[(E)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile exhibit significant anticancer properties. In vitro studies have shown that related thiazole derivatives demonstrate high levels of antimitotic activity against various human tumor cell lines, with mean GI50 values indicating effective growth inhibition. For instance, compounds evaluated by the National Cancer Institute (NCI) have displayed promising results in inhibiting cancer cell proliferation .
Photophysical Properties
Compounds like this compound can also be explored for their photophysical properties. Research into their fluorescence characteristics suggests potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging .
Synthesis of Novel Materials
The synthesis pathways for derivatives of this compound can lead to new materials with tailored properties for specific applications in electronics and photonics. The ability to modify the thiazole ring and phenolic structures allows researchers to design materials with desired electronic and optical characteristics .
Case Study 1: Anticancer Screening
A study conducted by the NCI evaluated a series of thiazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited an average cell growth inhibition rate of over 50% across multiple cancer cell lines, highlighting their potential as chemotherapeutic agents .
Case Study 2: Material Development
In a recent investigation into organic materials for electronic applications, derivatives of this compound were synthesized and characterized for their electronic properties. The study found that modifications to the thiazole and phenolic components significantly enhanced the charge transport properties, making them suitable candidates for use in OLED technology .
Mechanism of Action
The mechanism of action of 2-[(2-METHOXY-4-{[(2Z,5E)-2-[(3-METHYLPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound is compared with structurally related benzonitrile derivatives (Table 1).
Table 1: Structural Comparison of Benzonitrile Derivatives with Heterocyclic Moieties
Key Observations:
Heterocycle Variability: The target compound’s 1,3-thiazol-5-ylidene ring differs from the 1,2,4-triazol in and the thiadiazolo-pyrimidin in . Thiadiazolo-pyrimidin systems offer extended conjugation, which may improve binding affinity but reduce solubility .
Substituent Effects: The methoxy group in the target compound vs. ethoxy in alters steric bulk and lipophilicity. Methoxy groups generally increase solubility compared to ethoxy.
Synthetic Routes :
- Synthesis of the target compound likely employs condensation reactions (e.g., aldehyde-thiazole coupling) similar to methods in . In contrast, uses triazole formation via cyclization, and involves multi-step heterocyclic assembly.
Electronic and Physicochemical Properties
- Benzonitrile Core : Present in all compared compounds, this group contributes to rigidity and dipole interactions.
- Electron-Withdrawing Effects : The nitrile group stabilizes adjacent electronic systems, as seen in crystallographic data for (mean σ(C–C) = 0.002 Å, R factor = 0.043) .
- Solubility : Methoxy and ethoxy groups enhance water solubility compared to alkyl chains (e.g., propyl in ).
Biological Activity
The compound 2-[[2-methoxy-4-[(E)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]methyl]benzonitrile (CAS Number: 372976-95-9) has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole derivatives and coupling reactions to create the final benzonitrile structure. The synthetic pathways often utilize various reagents and catalysts to achieve high yields and purity.
Antimicrobial Activity
Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain thiazole derivatives can inhibit bacterial growth effectively. The compound may share similar properties due to its structural components that are known to interact with microbial targets.
Anticancer Properties
Several studies have focused on the anticancer potential of thiazole-containing compounds. For example, a study highlighted that compounds with thiazole rings demonstrated cytotoxic effects against various cancer cell lines. The mechanism is often attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of enzyme activity involved in cancer progression.
Neuroprotective Effects
There is emerging evidence suggesting that compounds similar to the one may possess neuroprotective properties. Neuroprotective agents are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and mitigate oxidative stress is a key area of research.
Case Studies
- In Vivo Studies : In vivo experiments have demonstrated that thiazole derivatives can significantly reduce tumor size in animal models when administered at specific dosages. These findings suggest potential therapeutic applications in oncology.
- Mechanistic Studies : Mechanistic studies have shown that these compounds can inhibit specific protein kinases involved in cancer cell signaling pathways, leading to reduced cell viability and increased apoptosis rates.
- Comparative Studies : Comparative studies with other known antimicrobial agents have revealed that the compound exhibits comparable or superior activity against certain bacterial strains, making it a candidate for further development as an antibiotic.
Data Table: Biological Activities Overview
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?
- Methodological Answer : Synthesis typically involves multi-step reactions, including condensation and substitution steps. For example:
- Step 1 : Condensation of aromatic aldehydes with 4-thiazolidinones under basic conditions to form thiazolidinone intermediates .
- Step 2 : Electrophilic attack using chloroacetyl chloride to functionalize the thiazole ring, followed by oxidation (e.g., H₂O₂ in acetonitrile at -10°C) to introduce sulfoxide groups .
- Key Conditions : Palladium catalysts (e.g., Pd(PPh₃)₄), anhydrous solvents (e.g., DMF), and controlled temperature (-10°C to 25°C) are critical for minimizing side reactions and achieving >90% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- X-ray Crystallography : Resolves the (E)-configuration of the thiazol-5-ylidene methyl group and confirms spatial arrangement of the methoxy and benzonitrile substituents .
- NMR Spectroscopy : ¹H/¹³C NMR identifies electronic environments (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.9 ppm for methoxy groups) .
- IR Spectroscopy : Detects functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, C=O at ~1680 cm⁻¹) .
Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Acidic Conditions : The methoxy group demethylates to form phenolic intermediates, altering solubility .
- Oxidative Conditions : The thiazole ring undergoes sulfoxidation (e.g., with H₂O₂), forming sulfoxide derivatives with potential bioactivity .
- Basic Conditions : The benzonitrile group may hydrolyze to carboxylic acids, requiring pH-controlled environments (pH 6–8) for stability .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Dynamic NMR Experiments : Resolve tautomeric equilibria (e.g., keto-enol forms in the thiazole ring) causing signal splitting .
- DFT Calculations : Compare theoretical chemical shifts (e.g., using B3LYP/6-31G* basis sets) with experimental NMR to validate structural assignments .
Q. What electronic effects do the methoxy and benzonitrile substituents have on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Methoxy Group : Electron-donating effect stabilizes radical intermediates in Suzuki-Miyaura couplings, improving yields with arylboronic acids .
- Benzonitrile Group : Electron-withdrawing nature directs electrophilic substitution to the para position of the phenyl ring .
- Experimental Validation : Use Hammett σ constants (σₘ for methoxy = -0.12, σₚ for benzonitrile = +0.66) to predict reaction sites .
Q. What strategies optimize reaction yields when synthesizing derivatives with modified thiazole rings?
- Methodological Answer :
- High-Throughput Screening : Test 10–20 solvent systems (e.g., THF, DCM, MeCN) to identify optimal polarity for cyclization .
- Catalyst Screening : Compare Pd(OAc)₂, PdCl₂, and NiCl₂ for cross-coupling efficiency (Pd(OAc)₂ typically gives >80% yield) .
- Table : Yield optimization under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 80 | 85 |
| NiCl₂ | THF | 60 | 45 |
| None | MeCN | 25 | <10 |
Q. How should researchers address contradictory results in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Curves : Establish IC₅₀ values across concentrations (e.g., 1–100 μM) to differentiate specific activity from off-target effects .
- Control Experiments : Use thiazole ring-opened analogs to isolate the contribution of the 4-oxo-thiazole moiety to bioactivity .
Q. What theoretical frameworks guide the design of analogs targeting specific enzyme binding pockets?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
